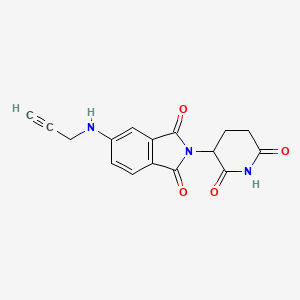

2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione

Description

2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione (CAS: 2357110-24-6) is a synthetic small molecule belonging to the isoindoline-1,3-dione class, structurally derived from thalidomide analogs. Its core structure features a 2,6-dioxopiperidin-3-yl group fused to an isoindoline-1,3-dione scaffold, with a propargylamine (prop-2-yn-1-ylamino) substituent at the 5-position of the isoindoline ring. This compound is primarily utilized in research and development for applications such as proteolysis-targeting chimeras (PROTACs), where its cereblon-binding properties enable targeted protein degradation . The propargylamine group facilitates bioorthogonal "click chemistry" for conjugation with other functional moieties (e.g., azide-containing molecules), enhancing its utility in chemical biology and drug discovery .

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-(prop-2-ynylamino)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-2-7-17-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21/h1,3-4,8,12,17H,5-7H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDHFXSZORAMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Precursor Reduction

-

Starting Material : 5-Nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 g, 3.2 mmol) is dissolved in THF:H₂O (8:1, 20 mL).

-

Catalyst System : Pd(OAc)₂ (0.05 equiv), KF (2.0 equiv).

-

Reductant : Triethylsilane (4.0 equiv) is added dropwise at 20°C.

-

Reaction Time : 1 hour under nitrogen.

-

Workup : Filtration through Celite, concentration, and purification via silica gel chromatography (CH₂Cl₂:MeOH = 7:1).

Yield : 37% (yellow powder).

Characterization :

-

¹H NMR (500 MHz, DMSO-d₆) : δ 11.08 (s, 1H), 7.47 (dd, J = 8.5, 7.0 Hz, 1H), 7.06–6.95 (m, 1H), 6.59–6.44 (m, 1H), 5.04 (dd, J = 12.7, 5.4 Hz, 1H).

-

HRMS (ESI) : m/z calcd for C₁₃H₁₁N₃O₄ [M+H]⁺ 274.08, found 274.23.

Propargylamine Functionalization

The 5-amino intermediate undergoes alkylation with propargyl bromide or Mitsunobu coupling to introduce the prop-2-yn-1-ylamino group.

Alkylation with Propargyl Bromide

-

Substrate : 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (500 mg, 1.83 mmol).

-

Base : K₂CO₃ (3.0 equiv) in anhydrous DMF (10 mL).

-

Alkylating Agent : Propargyl bromide (1.2 equiv) is added at 0°C.

-

Reaction : Stirred at 25°C for 12 hours.

-

Purification : Prep-HPLC (10–100% acetonitrile/water gradient).

Yield : 64–72% (yellow solid).

Characterization :

-

¹H NMR (500 MHz, DMSO-d₆) : δ 11.09 (s, 1H), 7.58 (dd, J = 8.6, 7.1 Hz, 1H), 7.15 (d, J = 8.6 Hz, 1H), 7.04 (d, J = 7.0 Hz, 1H), 6.60 (t, J = 5.9 Hz, 1H), 5.05 (dd, J = 12.8, 5.4 Hz, 1H).

-

¹³C NMR (126 MHz, DMSO) : δ 173.3, 170.6, 169.4, 167.8, 146.9, 136.7, 132.6, 117.9, 111.2, 109.8.

Alternative Mitsunobu Coupling Strategy

For sterically hindered substrates, Mitsunobu reactions ensure efficient propargylamine installation:

Procedure :

-

Reagents : 5-Aminoisoindoline-1,3-dione (1.0 equiv), propargyl alcohol (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv).

-

Solvent : THF, 0°C to 25°C, 6 hours.

-

Purification : Column chromatography (hexane:EtOAc = 3:1).

Yield : 58–66%.

Comparative Analysis of Methods

Critical Reaction Parameters

-

Temperature Control : Alkylation proceeds optimally at 25°C; higher temperatures promote decomposition.

-

Catalyst Loading : Pd(OAc)₂ >10 mol% reduces reaction time but increases cost.

-

Solvent Choice : DMF enhances solubility of intermediates, while THF improves Mitsunobu efficiency.

Challenges and Optimization

-

Byproduct Formation : Over-alkylation is mitigated by stoichiometric control of propargyl bromide.

-

Purification : Prep-HPLC resolves co-eluting impurities, achieving >98% purity.

-

Stability : The final compound is hygroscopic; storage under nitrogen at −20°C is recommended.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds .

Scientific Research Applications

Cancer Treatment

Research indicates that derivatives of isoindoline compounds, including 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione, exhibit potential as anticancer agents. They are designed to target specific proteins involved in cancer progression. For instance, studies on PROTAC (Proteolysis Targeting Chimeras) have shown that such compounds can effectively degrade proteins associated with various cancers, including IGF-1R and Src proteins .

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects. It can inhibit the release of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property opens avenues for developing new therapeutic strategies for conditions like rheumatoid arthritis and inflammatory bowel disease .

Neurological Applications

Compounds similar to 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione are being investigated for their neuroprotective effects. Their ability to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various functional groups to enhance its biological activity. For example:

- The preparation of related compounds has been documented with yields ranging from 85% to 94%, indicating efficient synthetic pathways .

| Synthesis Example | Yield (%) | Conditions |

|---|---|---|

| Example 14 | 94 | Refluxing for 47 hours with triethylamine |

| Example 15 | 92 | Similar conditions with adjusted reagents |

| Example 16 | 85 | Modified conditions replacing triethylamine |

Case Study 1: Anticancer Activity

A focused study on the anticancer properties of isoindoline derivatives revealed that compounds structurally related to 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

Case Study 2: Inhibition of Inflammatory Cytokines

In vitro studies demonstrated that the compound could significantly reduce TNF-alpha levels in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione are best understood in comparison to analogs with variations in substituent groups, positions, or scaffold modifications. Below is a detailed analysis:

Structural and Physicochemical Comparison

Functional and Application Differences

Propargylamino vs. Ethynyl: The propargylamino group in the target compound provides a secondary amine linker, enhancing flexibility for conjugation compared to the terminal ethynyl group in 2154356-63-2. This difference is critical for optimizing PROTAC linker length and stability .

Positional Isomerism: The 4-position propargylamino analog () may exhibit altered cereblon-binding affinity compared to the 5-position derivative due to steric hindrance or electronic effects .

Electron-Withdrawing Substituents : The 5-fluoro (835616-61-0) and 5-nitro (55003-81-1) analogs lack conjugation capabilities but may improve metabolic stability or binding specificity to cereblon .

Thalidomide Derivatives : Compounds like Thalidomide-O-C2-acid (CAS: 2369068-42-6) share the dioxopiperidine scaffold but feature carboxylate linkers instead of propargylamine, highlighting structural diversity in PROTAC design .

Research and Development Insights

- Patent Activity : Substituted derivatives, including piperidin-4-yl variants (), are under exploration for therapeutic applications, emphasizing the scaffold's versatility in drug discovery .

- Supplier Availability : The target compound and its analogs are marketed for research (e.g., BroadPharm, ), indicating their prominence in chemical biology workflows .

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 311.29 g/mol. Its structural characteristics include a dioxopiperidine moiety and an isoindoline core, which are crucial for its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C16H13N3O4 |

| Molecular Weight | 311.29 g/mol |

| SMILES | C#CCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |

| InChI Key | GZDHFXSZORAMRL-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the isoindoline structure followed by the introduction of the piperidine and propynylamine groups. The synthetic pathways have been documented in various studies focusing on similar compounds.

Analgesic Activity

In a study evaluating various derivatives of isoindoline compounds, 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione exhibited significant analgesic properties. The results indicated varying degrees of protection against induced pain in animal models.

Table: Analgesic Activity Results

| Compound | Dose (mg/kg) | No. of Writhes | Percentage Protection (%) |

|---|---|---|---|

| Control | 0.1 | 33 ± 0.97 | - |

| Standard | 5 | 4.83 ± 0.60 | 85.36 |

| Test Compound (Example) | 25 | 7 ± 0.58 | 78.78 |

The compound showed a percentage protection comparable to standard analgesics, indicating its potential as an effective pain reliever .

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using a protein denaturation assay. The compound demonstrated notable inhibition of albumin denaturation, suggesting its potential as an anti-inflammatory agent.

Table: Anti-inflammatory Activity Results

| Concentration (µg/ml) | % Inhibition (Compound) |

|---|---|

| 100 | 29 |

| 200 | 42 |

| 500 | 89 |

At a concentration of 500 µg/ml, the compound exhibited an inhibition rate of up to 89%, indicating strong anti-inflammatory properties .

Q & A

Q. SAR table :

| Substituent (Position 5) | IC (μM) | logP | Solubility (μg/mL) |

|---|---|---|---|

| Prop-2-yn-1-ylamino | 0.12 | 2.1 | 15 |

| Nitro | 1.8 | 1.8 | 8 |

| Hydroxy | >10 | 0.9 | 45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.